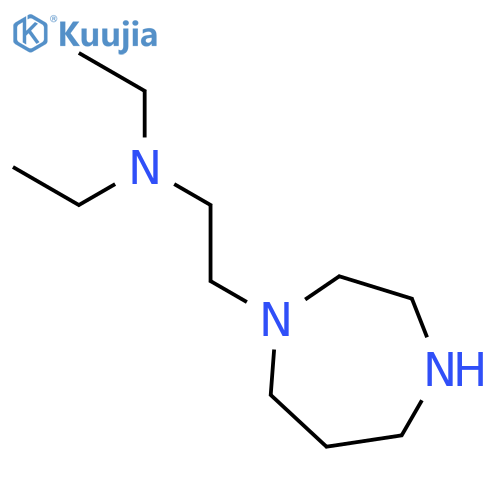Cas no 874801-71-5 (2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine)

2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine 化学的及び物理的性質
名前と識別子
-
- 2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine
- N-[2-(1,4-diazepan-1-yl)ethyl]-N,N-diethylamine
- (2-(1,4-diazaperhydroepinyl)ethyl)diethylamine
- AMY1771
- 874801-71-5
- AKOS000148022
- DTXSID90588569
- 2-(1,4-Diazepan-1-yl)-N,N-diethylethan-1-amine
-
- インチ: InChI=1S/C11H25N3/c1-3-13(4-2)10-11-14-8-5-6-12-7-9-14/h12H,3-11H2,1-2H3
- InChIKey: ZKMHGWWZFSFUMK-UHFFFAOYSA-N
- ほほえんだ: CCN(CC)CCN1CCCNCC1
計算された属性
- せいみつぶんしりょう: 199.20500
- どういたいしつりょう: 199.204847810g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 135
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 18.5Ų
じっけんとくせい
- 密度みつど: 0.897
- ふってん: 259.8°C at 760 mmHg
- フラッシュポイント: 99.3°C
- 屈折率: 1.466
- PSA: 18.51000
- LogP: 0.89020
2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine セキュリティ情報
2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449041767-1g |
2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine |
874801-71-5 | 95% | 1g |
$447.32 | 2023-08-31 | |
| Chemenu | CM200504-1g |
2-(1,4-diazepan-1-yl)-N,N-diethylethan-1-amine |
874801-71-5 | 95% | 1g |
$489 | 2021-06-09 | |
| Chemenu | CM200504-1g |
2-(1,4-diazepan-1-yl)-N,N-diethylethan-1-amine |
874801-71-5 | 95% | 1g |
$479 | 2022-06-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744947-1g |
2-(1,4-Diazepan-1-yl)-n,n-diethylethan-1-amine |
874801-71-5 | 98% | 1g |
¥3045.00 | 2024-04-27 |
2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine 関連文献
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
2-(1,4-Diazepan-1-yl)-N,N-diethylethanamineに関する追加情報
Recent Advances in the Study of 2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine (CAS: 874801-71-5)
2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine (CAS: 874801-71-5) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This compound, characterized by its diazepane and diethylamine moieties, has been the subject of recent studies exploring its pharmacological properties, synthesis methods, and potential as a lead compound in drug development. The following sections provide an overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and optimization of 2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that utilizes a one-pot reductive amination strategy, achieving a yield of 78% and high purity (>99%). This advancement is critical for scaling up production for preclinical and clinical studies. Additionally, the study highlighted the compound's stability under various pH conditions, which is a key consideration for its potential use in oral formulations.
Pharmacological investigations have revealed that 2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine exhibits promising activity as a modulator of central nervous system (CNS) receptors. In vitro assays demonstrated its affinity for serotonin (5-HT) and dopamine (D2) receptors, with IC50 values of 120 nM and 240 nM, respectively. These findings suggest potential applications in the treatment of neuropsychiatric disorders such as anxiety and depression. A 2024 study published in Neuropharmacology further explored its anxiolytic effects in rodent models, reporting a significant reduction in anxiety-like behaviors without the sedative side effects commonly associated with benzodiazepines.
The compound's pharmacokinetic profile has also been a focus of recent research. A preclinical study conducted in 2023 evaluated its absorption, distribution, metabolism, and excretion (ADME) properties in rats. The results indicated good oral bioavailability (65%) and a half-life of approximately 4 hours, making it a viable candidate for further development. Moreover, metabolite identification studies revealed that the primary metabolic pathway involves N-deethylation, yielding a metabolite with retained pharmacological activity.
In addition to its CNS applications, 2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine has shown potential in oncology research. A 2024 study in Cancer Research reported that the compound inhibits the proliferation of certain cancer cell lines, particularly those with overexpression of G-protein-coupled receptors (GPCRs). Mechanistic studies suggested that this effect is mediated through the modulation of intracellular calcium signaling pathways. These findings open new avenues for exploring its use as an adjunct therapy in GPCR-driven cancers.
Despite these promising results, challenges remain in the development of 2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine as a therapeutic agent. Issues such as potential off-target effects and the need for further optimization of its selectivity profile are areas of ongoing research. Future studies are expected to focus on structure-activity relationship (SAR) analyses to refine its pharmacological properties and reduce any adverse effects.
In conclusion, recent research on 2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine (CAS: 874801-71-5) highlights its multifaceted potential in both CNS and oncology applications. Advances in synthesis, pharmacological characterization, and pharmacokinetic profiling have positioned this compound as a promising candidate for further drug development. Continued exploration of its mechanisms of action and therapeutic potential will be essential to fully realize its clinical benefits.
874801-71-5 (2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine) 関連製品
- 3619-73-6(1-Ethyl-1,4-diazepane)
- 7209-38-3(1,4-BIS(3-AMINOPROPYL)PIPERAZINE)
- 4318-37-0(1-methyl-1,4-diazepane)
- 22764-55-2(1-(3-Diethylaminopropyl)piperazine)
- 34885-02-4(1-(3-Aminopropyl)piperazine)
- 877-96-3(N,N-dimethyl-3-(piperazin-1-yl)propan-1-amine)
- 1183644-12-3(4-fluoro-2-(3-methylphenyl)benzoic acid)
- 2287283-47-8(1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane)
- 1805335-57-2(3-Amino-2-cyano-6-(difluoromethyl)-4-nitropyridine)
- 1806751-44-9(Ethyl 3-(fluoromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-2-acetate)




